

physical and chemical properties of 2-Anthracenesulfonyl chloride

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Compound of Interest

Compound Name: 2-Anthracenesulfonyl chloride

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2-Anthracenesulfonyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of **2-Anthracenesulfonyl chloride**. It includes key data, experimental protocols, and visualizations to support its application in research and development.

Core Properties of 2-Anthracenesulfonyl Chloride

2-Anthracenesulfonyl chloride is an aromatic sulfonyl chloride containing an anthracene backbone. It is recognized for its fluorescent properties, making it a valuable reagent in various chemical and biological applications.

Physical Properties

The key physical properties of **2-Anthracenesulfonyl chloride** are summarized in the table below for easy reference.



Property	Value	Source(s)
Molecular Formula	C14H9ClO2S	[1][2]
Molecular Weight	276.74 g/mol	[3][4]
Appearance	Yellow powder	[5]
Melting Point	142.5 °C	[5][6]
Boiling Point	467.8 ± 14.0 °C (Predicted)	[6]
Solubility	Soluble in acetonitrile.	[5][6]
CAS Number	17407-98-6	[1][3]

Chemical Properties and Reactivity

2-Anthracenesulfonyl chloride exhibits reactivity typical of sulfonyl chlorides. The sulfonyl chloride group is a good leaving group, making the compound susceptible to nucleophilic attack. It is less reactive than its analogue, 2-anthraquinonesulfonyl chloride, due to the absence of the electron-withdrawing quinone carbonyl groups.[7]

Key chemical characteristics include:

- Stability: Stable for at least 2 years when stored at -20°C and protected from light and moisture.
- Reactivity with Nucleophiles: Reacts with primary and secondary amines to form sulfonamides and with alcohols to form sulfonate esters. These reactions are fundamental to its use as a derivatizing agent.
- Fluorescence: The anthracene moiety confers strong fluorescent properties to the molecule and its derivatives, which is advantageous for detection and analysis.[5]

Experimental Protocols

This section details methodologies for the synthesis, purification, and key reactions of **2-Anthracenesulfonyl chloride**.



Synthesis of 2-Anthracenesulfonyl Chloride

This protocol describes a general method for the synthesis of aromatic sulfonyl chlorides, adapted for **2-Anthracenesulfonyl chloride** from its corresponding sulfonic acid salt.

Materials:

- Sodium anthracene-2-sulfonate
- Thionyl chloride (SOCl₂)
- N,N-Dimethylformamide (DMF) (catalyst)
- Anhydrous dichloromethane (DCM)
- Ice-water bath
- Rotary evaporator
- Standard glassware for organic synthesis under inert atmosphere

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend sodium anthracene-2-sulfonate in anhydrous dichloromethane.
- Add a catalytic amount of N,N-dimethylformamide (a few drops).
- · Cool the mixture in an ice-water bath.
- Slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the suspension.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).



- Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to crushed ice.
- Separate the organic layer, and wash it sequentially with cold water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude **2-Anthracenesulfonyl chloride**.

Purification by Recrystallization

Materials:

- Crude 2-Anthracenesulfonyl chloride
- Acetonitrile
- Heptane (or Hexane)
- Erlenmeyer flask
- · Heating plate
- Ice bath

- Dissolve the crude 2-Anthracenesulfonyl chloride in a minimal amount of hot acetonitrile in an Erlenmeyer flask.
- Once fully dissolved, slowly add a less polar solvent like heptane or hexane until the solution becomes slightly turbid.
- Gently heat the solution until it becomes clear again.
- Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
- Further cool the flask in an ice bath to maximize crystal precipitation.



- Collect the purified crystals by vacuum filtration, washing with a small amount of cold heptane/acetonitrile mixture.
- Dry the crystals under vacuum to remove residual solvent.

Reaction with Primary/Secondary Amines (Hinsberg Test Adaptation)

This protocol outlines the use of **2-Anthracenesulfonyl chloride** for the derivatization and differentiation of primary and secondary amines, a reaction analogous to the Hinsberg test.[8] [9][10][11][12]

Materials:

- · 2-Anthracenesulfonyl chloride
- Amine sample (primary or secondary)
- Aqueous sodium hydroxide (10%)
- Aqueous hydrochloric acid (10%)
- Suitable organic solvent (e.g., diethyl ether or dichloromethane)
- Test tubes

- To a test tube containing the amine sample, add 2-Anthracenesulfonyl chloride and an excess of 10% aqueous sodium hydroxide.
- Stopper the test tube and shake vigorously for several minutes until the pungent odor of the sulfonyl chloride disappears.
- Observation 1: If a clear solution forms, the amine is likely primary. The initially formed sulfonamide is deprotonated by the excess base to form a soluble salt. Acidification of this solution with 10% HCl should precipitate the sulfonamide.



 Observation 2: If a precipitate forms that is insoluble in the aqueous base, the amine is likely secondary. The resulting sulfonamide lacks an acidic proton and thus does not dissolve in the alkali. This precipitate will also be insoluble in 10% HCl.

Reaction with Alcohols to Form Sulfonate Esters

This protocol describes the general procedure for the formation of sulfonate esters from alcohols using **2-Anthracenesulfonyl chloride**.[13][14][15][16]

Materials:

- 2-Anthracenesulfonyl chloride
- Alcohol
- Pyridine (or another suitable non-nucleophilic base)
- Anhydrous dichloromethane (DCM)
- Ice-water bath

- Dissolve the alcohol in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution in an ice-water bath.
- Add pyridine to the solution.
- Slowly add a solution of 2-Anthracenesulfonyl chloride in anhydrous dichloromethane to the reaction mixture.
- Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for several hours, monitoring by TLC.
- Upon completion, quench the reaction with water.



- Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonate ester, which can be further purified by column chromatography or recrystallization.

Analytical Data Spectroscopic Data

Below are the key identifiers for the spectra of **2-Anthracenesulfonyl chloride**.

Technique	Data Highlights	Source(s)
¹ H NMR	Aromatic protons in the anthracene ring system.	[17][18]
¹³ C NMR	Aromatic carbons of the anthracene core and the carbon attached to the sulfonyl group.	[19][20][21][22][23]
FTIR	Characteristic peaks for S=O stretching (asymmetric and symmetric), S-Cl stretching, and aromatic C-H and C=C stretching.	[24]
Mass Spectrometry	Molecular ion peak (M+) and fragmentation pattern corresponding to the loss of Cl, SO ₂ , and cleavage of the anthracene ring.	[24][25][26][27][28]

Visualizations Synthesis and Derivatization Workflow



The following diagram illustrates the general workflow from the synthesis of **2- Anthracenesulfonyl chloride** to its application as a derivatizing agent for amines, leading to the formation of a fluorescent sulfonamide.

Caption: Synthesis and application of 2-Anthracenesulfonyl Chloride.

Logical Relationship in Hinsberg Test Adaptation

The diagram below outlines the logical steps and outcomes when using **2-Anthracenesulfonyl chloride** to differentiate between primary and secondary amines.



Start: Amine + 2-ASC + NaOH(aq) **Observe Mixture** Soluble Insoluble **Clear Solution** Insoluble Precipitate Conclusion: Add HCl(aq) Secondary Amine Precipitate Forms Conclusion: **Primary Amine**

Differentiation of Amines using 2-Anthracenesulfonyl Chloride

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Caption: Logical flow for amine identification.



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